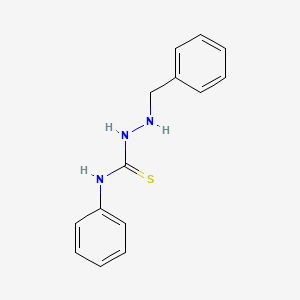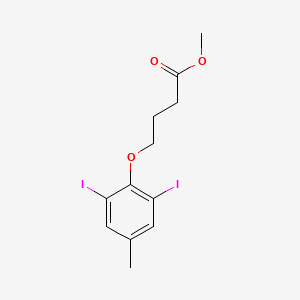
Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester is a chemical compound with the molecular formula C12H14I2O3 and a molecular weight of 460.05 g/mol . This compound is characterized by the presence of a butanoic acid esterified with a methyl group and substituted with a 2,6-diiodo-4-methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, particularly at the iodine-substituted positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diiodo substitution enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester include:
Butanoic acid, 4-(4-methylphenoxy)-, methyl ester: Lacks the iodine substitution, resulting in different reactivity and binding properties.
Butanoic acid, 4-(2,6-dichloro-4-methylphenoxy)-, methyl ester: Chlorine atoms instead of iodine, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its diiodo substitution, which significantly influences its chemical properties and interactions .
Eigenschaften
CAS-Nummer |
654074-74-5 |
|---|---|
Molekularformel |
C12H14I2O3 |
Molekulargewicht |
460.05 g/mol |
IUPAC-Name |
methyl 4-(2,6-diiodo-4-methylphenoxy)butanoate |
InChI |
InChI=1S/C12H14I2O3/c1-8-6-9(13)12(10(14)7-8)17-5-3-4-11(15)16-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
HPLXVRRAFLBLSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)OCCCC(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


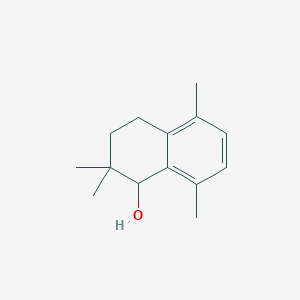
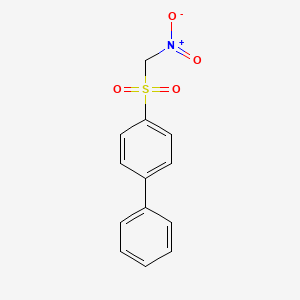
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
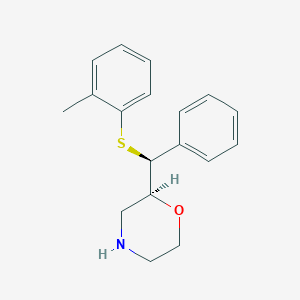
![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
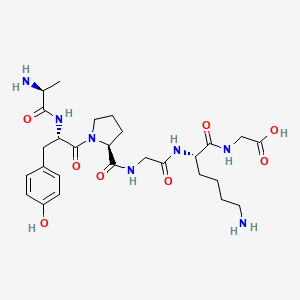

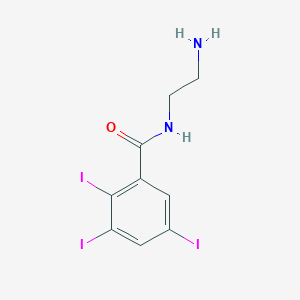
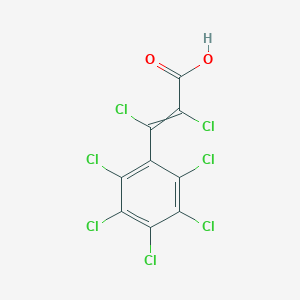
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
